molecular formula C5H4N4O4 B182607 3,5-Dinitropyridin-2-amine CAS No. 3073-30-1

3,5-Dinitropyridin-2-amine

Cat. No.: B182607
CAS No.: 3073-30-1
M. Wt: 184.11 g/mol
InChI Key: QNZDCKBBTJYQDT-UHFFFAOYSA-N
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Description

3,5-Dinitropyridin-2-amine is an organic compound with the molecular formula C5H4N4O4. It is a derivative of pyridine, characterized by the presence of two nitro groups at the 3 and 5 positions and an amino group at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Future Directions

The future directions of research on 3,5-Dinitropyridin-2-amine and similar compounds could involve their potential applications in drug discovery and medicinal chemistry . The development of peptide drugs, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, has become one of the hottest topics in pharmaceutical research .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3,5-Dinitropyridin-2-amine are not fully understood. It has been found that this compound can participate in 1,3-dipolar cycloaddition reactions . This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions likely depends on the specific context and conditions.

Cellular Effects

The cellular effects of this compound are currently not well-documented. It has been used as a biothiol recognition site due to its higher electron-withdrawing ability . This suggests that this compound may influence cell function by interacting with biothiols, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biothiols. The fluorescence of a probe was quenched by the electron-withdrawing this compound group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

, suggesting that its effects may change over time depending on the reaction conditions

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Given its ability to participate in 1,3-dipolar cycloaddition reactions , it may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dinitropyridin-2-amine can be synthesized through several methods. One common approach involves the nitration of 2-aminopyridine. The process typically includes the following steps:

    Nitration Reaction: 2-aminopyridine is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce nitro groups at the 3 and 5 positions.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, metal hydrides (e.g., sodium borohydride).

    Nitrating Agents: Concentrated nitric acid, sulfuric acid.

    Cycloaddition Reagents: Azomethine ylides.

Major Products:

Comparison with Similar Compounds

Uniqueness: 3,5-Dinitropyridin-2-amine is unique due to the presence of both nitro and amino groups, which confer distinct reactivity and applications in chemical synthesis and biological studies. Its ability to undergo specific reactions, such as nucleophilic aromatic substitution and cycloaddition, makes it a valuable compound in various research fields.

Properties

IUPAC Name

3,5-dinitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZDCKBBTJYQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333429
Record name 3,5-dinitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3073-30-1
Record name 3,5-dinitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-3,5-DINITROPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-amino-3-nitropyridine in conc. H2SO4 (50 mL) at 0° C. was added HNO3 (3.10 mL, d=1.49) dropwise over 10 min. The mixture was warmed to r.t. for 20 min then heated to 50° C. for 90 min. The reaction mixture was cooled and poured into 400 g of ice. The resulting precipitate was filtered and air dried to give 10.3 g of 2-amino-3,5-dinitropyridine as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-amino-3-nitro-4-methylpyridine (25.6 g, 167 mmol) in conc. H2SO4 (100 mL) at 0° C. was added HNO3 (7.77 mL, d=1.49) dropwise over 30 min. The mixture was warmed to r.t. for 20 min then heated to 45° C. for 90 min. The reaction mixture was cooled and poured into 500 g of ice. The resulting percipitate was filtered and air dried to give 2-amino-3,5-dinitropyridine as a yellow solid.
Quantity
25.6 g
Type
reactant
Reaction Step One
Name
Quantity
7.77 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 2-chloro-3,5-dinitropyridine (2.035 g, 10 mmol) in EtOH (15 mL) was added aq. NH4OH (6 mL) dropwise at room temperature with stirring over 20 min. The resulting mixture was stirred at room temperature for 15 min, then cooled to 0° C. The precipitate was filtered, washed with water (3×5 mL) and dried to give 1.64 g (89%) of 61 as a yellow powder, mp 190°-1° C. (lit. 190°-2° C., Chemical Abstracts 63:14876 (1965)). 1H NMR (DMSO-d6): 8.697 (bs, 1H, D2O exchange), 8.947 (d, 1H, J=2.5), 9.164 (d, 1H, J=2.5), 9.224 (bs, 1H, D2O exchange).
Quantity
2.035 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Yield
89%

Synthesis routes and methods IV

Procedure details

To a solution of 25 g 2-Chloro-3,5-dinitropyridine in 190 ml ethanol were added dropwise 75 ml concentrated ammonia at room temperature. After stirring for 1 hour (hr), the mixture was cooled in an ice bath. The product was isolated by filtration and washed with cold water.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of the 4-(aryl)-1,4-dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitropyridin-2-amines described in the research?

A1: The research focuses on a series of newly synthesized 4-(aryl)-1,4-dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitropyridin-2-amine derivatives. These compounds are characterized by a central 3,5-dinitropyridin-2-amine core with variations in the aryl substituent at the 4-position. The study utilized single-crystal X-ray diffraction to determine the crystal structure, providing valuable insights into the three-dimensional arrangement of atoms within the molecule [].

Q2: How does the research leverage computational chemistry to understand these compounds?

A2: The researchers employed a combination of computational techniques to investigate the properties of these compounds. Density functional theory (DFT) calculations were performed to study the electronic structure and properties of the molecules. Additionally, molecular docking studies were conducted to predict the binding interactions of these compounds with potential biological targets. This combination of computational methods provides a more comprehensive understanding of the structure-activity relationships within this class of compounds [].

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